Dipentyl-L-Tartrate Achieves Highest Propranolol Enantioselectivity (α = 2.54) Among Tartrate Esters in Biphasic Resolution Systems
In a systematic evaluation of tartaric acid ester alkyl chain length for propranolol enantiomer resolution, dipentyl-L-tartrate was identified as the most effective chiral selector. The biphasic system composed of 1,2-dichloroethane-water with dipentyl-L-tartrate and boric acid delivered an enantioselectivity (α) of 2.54, enabling enantiomeric purity improvement of R-propranolol from 59% to 75% via centrifugal partition chromatography [1]. A subsequent conference report confirmed dipentyl-L-tartrate as the most effective tartaric acid derivative with a selectivity of 2.6 [2]. This performance superiority was attributed to the optimal alkyl chain length balancing hydrophobic partitioning and borate complex accessibility, as shorter and longer chain tartrate esters yielded inferior enantioselectivities [1].
| Evidence Dimension | Enantioselectivity (α) for R/S-propranolol resolution in biphasic extraction |
|---|---|
| Target Compound Data | α = 2.54 (reported as 2.6 in a subsequent study); purity improved from 59% to 75% for R-propranolol |
| Comparator Or Baseline | Other tartrate esters (diethyl, dibutyl, dihexyl, etc.) tested in the same study; dipentyl was identified as the most effective among all alkyl chain lengths evaluated |
| Quantified Difference | Dipentyl-L-tartrate was the most effective tartaric acid derivative among all chain lengths tested; shorter and longer alkyl chain esters showed lower enantioselectivities |
| Conditions | Biphasic system: 1,2-dichloroethane-water, dipentyl-L-tartrate + boric acid as chiral selectors; centrifugal partition chromatography for scale-up assessment |
Why This Matters
For procurement decisions in pharmaceutical chiral resolution, dipentyl tartrate provides the highest demonstrated enantioselectivity for β-blocker separation among commercially available tartrate esters, directly translating to higher enantiomeric purity in fewer separation stages.
- [1] Ferreira A.M., Carreira A.R.F., Kholany M., et al. Propranolol resolution using enantioselective biphasic systems. Separation and Purification Technology, 2021, 254, 117633. View Source
- [2] Ferreira A.M., Carreira A.R.F., Kholany M., et al. Selective biphasic systems for the resolution of propranolol enantiomers. 6th International Conference on Ionic Liquid Based Materials, 2021. URI: http://hdl.handle.net/10773/33063 View Source
